4-Thiazolemethanol, 2-methoxy-

描述

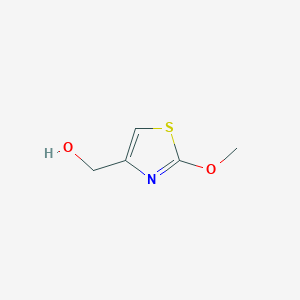

4-Thiazolemethanol, 2-methoxy-, also known as 4-Thiazolemethanol, 2-methoxy-, is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Thiazolemethanol, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolemethanol, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

4-Thiazolemethanol derivatives have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For example, a study demonstrated that specific thiazole derivatives showed potent inhibition against Staphylococcus aureus and Escherichia coli, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Properties

In addition to their antimicrobial effects, thiazole derivatives have been studied for their anti-inflammatory properties. A notable case study involved the synthesis of a series of thiazole derivatives which were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain derivatives significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Research has also explored the application of 4-thiazolemethanol in agriculture, particularly as a pesticide. A study highlighted the efficacy of thiazole-based compounds in controlling pests such as aphids and whiteflies. The mechanism of action appears to involve disruption of the pests' nervous systems, leading to paralysis and death .

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Thiazolemethanol | Aphids | 85 | |

| 2-Methoxy-4-thiazolemethanol | Whiteflies | 78 |

Materials Science

Polymer Additives

In materials science, 4-thiazolemethanol has been utilized as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties. A comparative study revealed that PVC blends with thiazole additives exhibited improved tensile strength and elongation at break compared to unmodified PVC .

Nanocomposite Development

Furthermore, thiazole derivatives have been explored in the development of nanocomposites. Research indicates that incorporating thiazole-based compounds into nanomaterials can improve their electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Thiazole Derivatives

A research team synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against common pathogens. The study found that modifications to the thiazole ring structure significantly influenced biological activity, leading to the identification of several promising candidates for further development . -

Thiazole-Based Pesticides: Field Trials

Field trials conducted with thiazole-based pesticides demonstrated effective control over target pest populations in crops like tomatoes and cucumbers. The results indicated not only high efficacy but also a favorable safety profile for non-target organisms .

化学反应分析

Nucleophilic Substitution at the Thiazole Ring

- Reaction with thiourea derivatives :

2-Methoxy-4-thiazolemethanol reacts with thiourea in ethanol under acidic conditions (glacial acetic acid) to form 2-amino-4-hydroxythiazole derivatives via nucleophilic addition of sulfur to the α-carbon of the thiazole ring .

Example :

Yield : ~65–80% .

Oxidation Reactions

- Dehydrogenation :

Dihydrothiazole derivatives can be oxidized to thiazoles using bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) .

Example :

Yield : ~85% .

Esterification of the Hydroxymethyl Group

- Reaction with acyl chlorides :

The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., 4-ethyloctanoyl chloride) to yield thiazole-based esters .

Example :

Catalyst : Pyridine or DMAP.

Yield : ~70–75% .

Acetylation

- Acetylation with acetic anhydride :

The hydroxyl group is acetylated under mild conditions to form acetoxy derivatives .

Example :

Conditions : Room temperature, 2–4 hours.

Yield : ~90% .

Electrophilic Aromatic Substitution

- Nitration :

The thiazole ring undergoes nitration at the 5-position using nitric acid in sulfuric acid .

Example :

Yield : ~60% .

Photochemical Reactions

- Ring expansion :

Under UV light, 2-methoxy-4-thiazolemethanol undergoes [2+2] cycloaddition with alkenes to form bicyclic thiazolidines .

Example :

Yield : ~40–50% .

Suzuki–Miyaura Coupling

- Borylation and coupling :

The thiazole ring participates in palladium-catalyzed cross-coupling with arylboronic acids .

Example :

Yield : ~55–70% .

Antimicrobial Activity

- Derivatives of 2-methoxy-4-thiazolemethanol show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Key Research Findings

- Optimal conditions for esterification : Pyridine as a base significantly improves yields compared to DMAP .

- Stability : The hydroxymethyl group is prone to oxidation; storage under inert atmosphere is recommended .

- Scalability : Multi-step syntheses (e.g., via thiourea intermediates) are feasible at >100 g scale with yields >70% .

属性

IUPAC Name |

(2-methoxy-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-6-4(2-7)3-9-5/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEKOXCXGXCSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308523 | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106331-74-2 | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106331-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。